molecular formula C16H21N3O4S B15001990 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3,4-trimethoxybenzamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3,4-trimethoxybenzamide

Cat. No.: B15001990
M. Wt: 351.4 g/mol
InChI Key: ZEGUBYRNOQKQIM-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3,4-trimethoxybenzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3,4-trimethoxybenzamide typically involves the reaction of 2,3,4-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-tert-butyl-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with the cell wall synthesis and function of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3,4-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. The tert-butyl group on the thiadiazole ring also contributes to its steric and electronic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C16H21N3O4S

Molecular Weight

351.4 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3,4-trimethoxybenzamide

InChI

InChI=1S/C16H21N3O4S/c1-16(2,3)14-18-19-15(24-14)17-13(20)9-7-8-10(21-4)12(23-6)11(9)22-5/h7-8H,1-6H3,(H,17,19,20)

InChI Key

ZEGUBYRNOQKQIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(C(=C(C=C2)OC)OC)OC

Origin of Product

United States

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